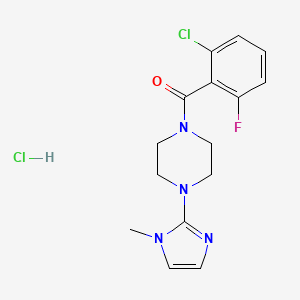

![molecular formula C16H15NO3 B2638550 2-{2-[(2-Methylphenyl)amino]-2-oxoethyl}benzoic acid CAS No. 301172-03-2](/img/structure/B2638550.png)

2-{2-[(2-Methylphenyl)amino]-2-oxoethyl}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

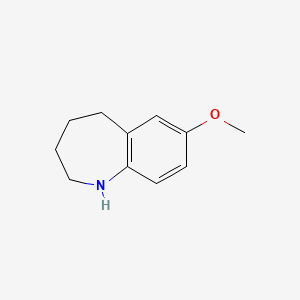

This compound is a benzoic acid derivative with an amino group attached to a methylphenyl group. Benzoic acid derivatives are commonly used in the synthesis of a wide variety of substances, including pharmaceuticals and polymers .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring (from the benzoic acid moiety) attached to an amino group that is further connected to a methylphenyl group. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

As a benzoic acid derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might react with bases to form salts, or it could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of its intermolecular forces .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The molecule "2-{2-[(2-Methylphenyl)amino]-2-oxoethyl}benzoic acid" and its derivatives have been synthesized and characterized in various studies. For instance, the research by Ukrainets et al. (2014) involved the cyclization of related compounds to yield anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, emphasizing the chemical reactivity and structural complexity of such compounds (Ukrainets, L. A. Petrushova, A. Davidenko, L. A. Grinevich, 2014). Similarly, Singh and Vedi (2014) synthesized a series of novel compounds including "2 - ((2 - (phenyl/4 - chl orophenyl) - 1 - ((4 - ((Z) - 1 - (substitutedphenyl)ethylideneamino) - 5 - mercapto - 4H - 1,2,4 - triazol - 3 - yl)methyl) - 1H - indol - 3 - yl)methyleneamino)benzoic acid" demonstrating the versatility of the core structure in forming various bioactive derivatives (Singh, J. Vedi, 2014).

Crystallography and Molecular Interactions

The crystallographic studies and molecular interaction analyses of related compounds have also been explored. For example, the work by Then et al. (2017) on "2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoate" derivatives demonstrated the molecular conformation, crystal structure, and potential antioxidant properties of such compounds, providing insights into their structural and functional characteristics (Then et al., 2017).

Chemical Reactions and Mechanisms

Research on the mechanism of reactions involving similar structures has been documented as well. For instance, the study by So and Heeschen (1997) on the formation of 2-phenylbenzoxazole from benzoic acid and o-aminophenol provided detailed insights into the reaction mechanisms, intermediates, and equilibrium dynamics, which are crucial for understanding the reactivity of such chemical structures (So, J. P. Heeschen, 1997).

Tautomerism and Physical Chemistry

The study of physical chemical properties such as tautomerism was investigated by Bowden and Byrne (1996), who examined the pKa values and tautomerism in various acyl carboxylic acids, providing a foundational understanding of the chemical behavior and properties of related compounds (Bowden, J. Byrne, 1996).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[2-(2-methylanilino)-2-oxoethyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11-6-2-5-9-14(11)17-15(18)10-12-7-3-4-8-13(12)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSLLRLEIJEUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[(2-Methylphenyl)amino]-2-oxoethyl}benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

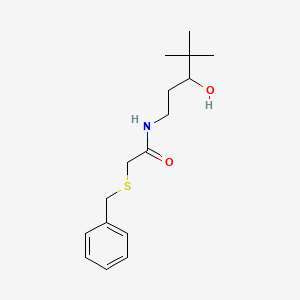

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2638469.png)

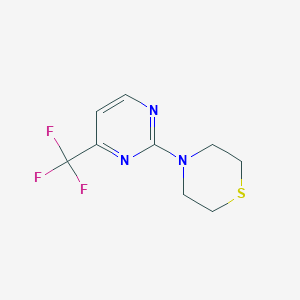

![3-(4-fluorophenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2638474.png)

![1-[4-(2,2,2-Trifluoro-1-phenylethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638476.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B2638482.png)

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2638483.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2638484.png)

![3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)